molecular formula C9H6BrFO B1376253 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 935681-01-9

4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No. B1376253
M. Wt: 229.05 g/mol
InChI Key: JTVKCVNXTBXSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6BrFO. It has a molecular weight of 231.06 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of “4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one” consists of a five-membered ring fused to a six-membered ring, with bromine and fluorine substituents at the 4 and 5 positions, respectively .


Physical And Chemical Properties Analysis

“4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one” is a pale-yellow to yellow-brown solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved information.

Scientific Research Applications

  • Antiviral Activity

    • Application : Indole derivatives have been reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • Method : The compound was likely tested in vitro for its antiviral activity .
    • Results : The compound showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
  • Anti-inflammatory Activity

    • Application : Certain indole derivatives have shown anti-inflammatory and analgesic activities . For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed these activities .
    • Method : The compounds were likely tested in vitro or in vivo for their anti-inflammatory and analgesic activities .
    • Results : The compounds showed significant activity, with an ulcerogenic index of 0.82 and 0.89, respectively, compared with indomethacin and celecoxib .
  • Anticancer Activity

    • Application : Indole derivatives have been reported to possess anticancer activities . For example, certain indole derivatives have shown promising results against various types of cancer cells .
    • Method : The compounds were likely tested in vitro or in vivo for their anticancer activities .
    • Results : The specific results or outcomes obtained are not provided in the sources. For more detailed information, you may want to refer to the original research articles or reviews .
  • Antimicrobial Activity

    • Application : Certain indole derivatives have shown antimicrobial activities . For example, some indole derivatives have been found to be effective against a variety of bacteria and fungi .
    • Method : The compounds were likely tested in vitro for their antimicrobial activities .
    • Results : The specific results or outcomes obtained are not provided in the sources. For more detailed information, you may want to refer to the original research articles or reviews .
  • Antibacterial Activity

    • Application : Certain indole derivatives have shown antibacterial activities . For example, some indole derivatives have been found to be effective against a variety of bacteria .
    • Method : The compounds were likely tested in vitro for their antibacterial activities .
    • Results : The specific results or outcomes obtained are not provided in the sources. For more detailed information, you may want to refer to the original research articles or reviews .
  • Antihypertensive Activity

    • Application : Certain 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which might be structurally related to indole derivatives, have shown antihypertensive activities .
    • Method : The compounds were likely tested in vitro or in vivo for their antihypertensive activities .
    • Results : The specific results or outcomes obtained are not provided in the sources. For more detailed information, you may want to refer to the original research articles or reviews .

properties

IUPAC Name

4-bromo-5-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVKCVNXTBXSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

CAS RN

935681-01-9
Record name 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of aluminum trichloride (11.10 g, 83.00 mmol) in dichloroethane (100 mL) was slowly added a solution of 5-fluoro-2,3-dihydro-1H-inden-1-one (5 g, 33.3 mmol) in dichloroethane (10 mL) at ambient temperature and stirred for 5 minutes, followed with the addition of bromine (2.57 mL, 50.0 mmol). The resulting dark red mixture was heated at 70° C. for 2 hours. The reaction mixture was cooled to ambient temperature and poured into a mixture of ice and HCl (1N, 50 mL). Diethyl ether (300 mL) was added and the mixture was partitioned. The organic portion was washed with water (75 mL) and brine (50 mL), dried (MgSO4), filtered, and concentrated under reduced pressure. The resulting residue was chromatographed on silica gel (gradient elution: 0-10% EtOAc/hexanes) to provide the title compound mixed with inseparable bisbrominated side product (4,7-dibromo-5-fluoro-2,3-dihydro-1H-inden-1-one). MS (DCI) m/z 246 (M+NH4)+.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.57 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.